molecular formula C7H7BrN2 B596188 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1260671-35-9

5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B596188
CAS No.: 1260671-35-9
M. Wt: 199.051
InChI Key: RJKVOWZLMOHIRM-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities .

Future Directions

The future directions for the study of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine and related compounds could involve further exploration of their inhibitory activity against FGFR1, 2, and 3, given the essential role of the FGFR signaling pathway in various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can be achieved through various methods. One common approach involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can be further modified for specific applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKVOWZLMOHIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858585
Record name 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260671-35-9
Record name 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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